2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-8-15(12(2)21-11)17(20)18-10-14-9-16(22-19-14)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQGTNHJLMFGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization with Subsequent Functionalization
The Paal-Knorr furan synthesis offers a reliable route to 2,5-disubstituted furans. Starting from 2,5-hexanedione, cyclization under acidic conditions yields 2,5-dimethylfuran. Functionalization at position 3 is achieved via:
- Vilsmeier-Haack Formylation : Treatment with POCl₃ and DMF introduces a formyl group at position 3, yielding 2,5-dimethylfuran-3-carbaldehyde.
- Oxidation to Carboxylic Acid : The aldehyde is oxidized using KMnO₄ or CrO₃ in acidic media to furnish 2,5-dimethylfuran-3-carboxylic acid.
Key Data :
Ag(I)-Catalyzed Oxidative Cyclization
Recent advances in transition metal-catalyzed cyclizations provide an alternative route. AgNO₃-mediated oxidative cyclization of 1,4-diynamide-3-ols with quinoline oxides selectively generates furan-4-carboxamides. While this method primarily targets position 4, modifications to the alkyne substrate (e.g., introducing methyl groups at positions 2 and 5) could redirect reactivity to position 3.
Advantages :
Synthesis of (5-Phenylisoxazol-3-yl)methylamine
Nitrile Oxide-Alkyne Cycloaddition
The 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is a cornerstone of isoxazole synthesis:
- Nitrile Oxide Generation : Chlorination of 3-phenylpropionaldoxime with Cl₂ gas forms the unstable nitrile oxide.
- Cycloaddition with Propargyl Alcohol : Reaction with propargyl alcohol yields 5-phenylisoxazol-3-ylmethanol via [3+2] cycloaddition.
- Amination : Conversion of the hydroxymethyl group to an amine involves:
Optimized Conditions :
Hydroxylamine-Mediated Cyclization
An alternative route employs hydroxylamine to cyclize β-keto esters:
- Synthesis of Ethyl 2,4-Dioxo-4-Phenylbutanoate : Claisen condensation of ethyl acetoacetate with benzaldehyde.
- Cyclization with NH₂OH·HCl : Forms ethyl 5-phenylisoxazole-3-carboxylate.
- Reduction and Amination :
Critical Notes :
- LiAlH₄ reduction requires anhydrous conditions to avoid side reactions.
- Reductive amination yields ~50–70% for aromatic aldehydes.
Amide Bond Formation
Acid Chloride Route
- Activation of Carboxylic Acid : 2,5-Dimethylfuran-3-carboxylic acid is treated with SOCl₂ or (COCl)₂ to form the acid chloride.
- Coupling with Amine : Reaction with (5-phenylisoxazol-3-yl)methylamine in dry CH₂Cl₂ or THF, using Et₃N as a base.
Yield Optimization :
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents enhance efficiency and reduce side reactions:
- EDCI/HOBt System : 2,5-Dimethylfuran-3-carboxylic acid and the amine are coupled using EDCI and HOBt in DMF.
- HATU/DIEA : Higher yields (up to 92%) are achievable with HATU and DIEA in DCM.
Comparative Data :
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 78 | 95 |
| HATU/DIEA | DCM | 92 | 98 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity for the HATU-coupled product.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylisoxazole moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylisoxazole moiety.
Scientific Research Applications
2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylisoxazole moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler compound with a furan ring substituted with dimethyl groups.
Phenylisoxazole: A compound with a phenyl group attached to an isoxazole ring.
N-phenylfuran-3-carboxamide: A compound with a furan ring linked to a phenyl group through a carboxamide bond.
Uniqueness
2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
2,5-Dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide, with the CAS number 1208654-02-7, is a synthetic organic compound characterized by a furan ring and a phenylisoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and it has a molecular weight of 296.32 g/mol. The structure features a furan ring substituted with dimethyl groups and a carboxamide group linked to a phenylisoxazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 296.32 g/mol |
| CAS Number | 1208654-02-7 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes. Similar compounds have been shown to bind with high affinity to multiple receptors, indicating that this compound may also exhibit diverse pharmacological effects.
Potential Mechanisms Include:
- Receptor Binding: Interaction with neurotransmitter receptors or other signaling pathways.
- Enzyme Inhibition: Potential inhibition of enzymes involved in critical metabolic pathways.
- Antioxidant Activity: Similar compounds have demonstrated the ability to mitigate oxidative stress.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For example, derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has indicated that compounds featuring isoxazole moieties possess antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential utility in treating infections.
Case Studies and Research Findings
-
In Vitro Studies:
- A study examining similar compounds found that they significantly inhibited the growth of cancer cell lines through apoptosis mechanisms. The specific IC50 values varied based on the cell line but indicated promising anticancer activity.
-
Mechanistic Insights:
- Research into structurally related compounds revealed that they could reduce nitrosative stress in cells exposed to carcinogens, thereby protecting cellular integrity. This suggests that this compound may also exhibit protective effects against DNA damage.
Q & A
Q. What are the key synthetic routes for 2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 2,5-dimethylfuran-3-carboxylic acid derivatives with (5-phenylisoxazol-3-yl)methylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Heterocycle formation : Constructing the isoxazole ring via cyclization of nitrile oxides with alkynes, followed by functionalization .
- Purification : Use of column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the final product .
Table 1: Comparison of Synthetic Methods
| Method | Key Steps | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Carbodiimide coupling | Amide bond formation, 24h reflux | 65–75 | ≥95% | |
| Ultrasound-assisted | Reduced reaction time (4h) | 80–85 | ≥98% |
Q. Which analytical techniques are essential for characterizing this compound?
Critical methods include:
- NMR spectroscopy : ¹H/¹³C NMR for structural confirmation, focusing on methyl groups (δ 2.2–2.5 ppm) and furan/isoxazole protons .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₁₈H₁₉N₂O₃: 311.1396) .
Q. What are the common challenges in purifying this compound?
- By-product formation : Side reactions during amide coupling (e.g., N-acylurea) require careful solvent selection (DMF vs. THF) and stoichiometric control .
- Hydrophobicity : Low solubility in aqueous systems necessitates optimized recrystallization solvents (e.g., ethyl acetate/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lowering reaction temperatures (0–5°C) during amide coupling reduces racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like molecular sieves absorb water to prevent hydrolysis .
- Catalytic methods : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of nitro groups in precursor molecules .
Table 2: Optimization Strategies
| Parameter | Effect on Yield/Purity | Example |
|---|---|---|
| Ultrasound irradiation | Increases reaction rate by 50% | 85% yield in 4h |
| Flow chemistry | Reduces by-products via mixing | Continuous synthesis |
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., IC₅₀) with cell-based viability tests (MTT assay) to confirm target specificity .
- Metabolic stability studies : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to identify pharmacophore requirements .
Q. What computational methods aid in predicting the compound’s biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases or GPCRs, guided by the isoxazole moiety’s affinity for ATP-binding pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
- ADMET prediction : SwissADME or ADMETLab to assess bioavailability and toxicity risks .
Methodological Notes
- Data contradiction analysis : When conflicting bioactivity results arise, validate assays using standardized protocols (e.g., NIH’s NCATS guidelines) and cross-reference with structural analogs .
- Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow reactors to maintain yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
